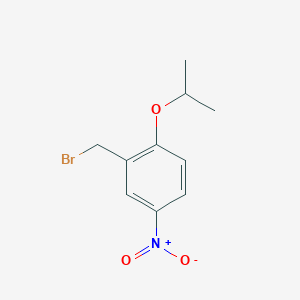
2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene
Vue d'ensemble
Description
2-(Bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene: is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, featuring a bromomethyl group at the second position, a nitro group at the fourth position, and a propan-2-yloxy group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 4-nitro-1-(propan-2-yloxy)benzene: The synthesis of 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene can be achieved through the bromination of 4-nitro-1-(propan-2-yloxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Nitration of 2-(bromomethyl)-1-(propan-2-yloxy)benzene: Alternatively, the compound can be synthesized by first brominating 1-(propan-2-yloxy)benzene to obtain 2-(bromomethyl)-1-(propan-2-yloxy)benzene, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The propan-2-yloxy group can undergo oxidation to form a corresponding ketone or carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromomethyl group.
Reduction: Formation of 2-(aminomethyl)-4-nitro-1-(propan-2-yloxy)benzene.
Oxidation: Formation of 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzaldehyde or 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzoic acid.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique functional groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene is primarily determined by its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets. The propan-2-yloxy group can affect the compound’s solubility and overall chemical behavior.
Comparaison Avec Des Composés Similaires
2-(Bromomethyl)-4-methyl-1-(propan-2-yloxy)benzene: Similar structure but with a methyl group instead of a nitro group.
2-(Bromomethyl)-4-chloro-1-(propan-2-yloxy)benzene: Similar structure but with a chloro group instead of a nitro group.
2-(Bromomethyl)-4-hydroxy-1-(propan-2-yloxy)benzene: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 2-(bromomethyl)-4-nitro-1-(propan-2-yloxy)benzene imparts unique reactivity, particularly in redox reactions and interactions with biological systems. This makes it distinct from its analogs with different substituents.
Propriétés
IUPAC Name |
2-(bromomethyl)-4-nitro-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVGPAWJRQOLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




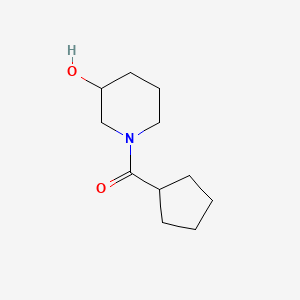
![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)

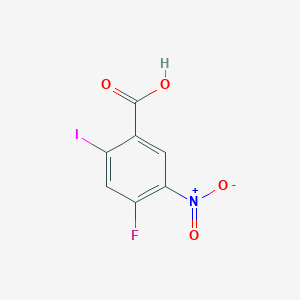


![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)
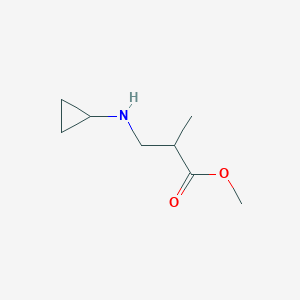
![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)
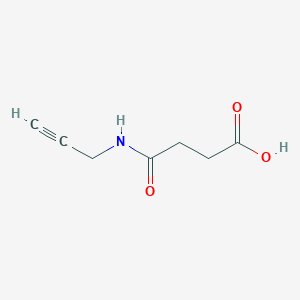

![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)
